Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate is a complex organic compound with the molecular formula C19H22O7 and a molecular weight of 362.38 g/mol This compound is known for its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the benzo7Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and chemical properties.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate : Similar in structure but may have different functional groups or substitutions.
- Other Benzotropolone Compounds : Share the benzo7annulene core but differ in the attached functional groups .
Uniqueness
Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22O7 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
hexyl 3,4,6-trihydroxy-2-methoxy-5-oxobenzo[7]annulene-8-carboxylate |
InChI |
InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |
InChI Key |
UBQFTTUFRSSOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.